Xylenes

Catalog No.
S1796029
CAS No.
1330-20-7
M.F
C₈H₁₀
M. Wt
106.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylenes

CAS Number

1330-20-7

Product Name

Xylenes

IUPAC Name

1,2-xylene

Molecular Formula

C₈H₁₀

Molecular Weight

106.16

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3

SMILES

CC1=CC=CC=C1C

Synonyms

Dimethylbenzene; Entellan New; Xylol; ZEP-RD;

Xylenes is the mixture of isomeric ortho-, meta- and para-forms of xylene. Its dispersed emission and time of flight mass spectra has been reported. Transitions from S1 ↔ S0 states have been found to be within the range of 100cm-1 and were reported to be arising due to the internal rotation of ring methyl groups. Time-resolvedin situ FTIR spectroscopic and gas chromatographic studies have been carried out to study its diffusion coefficients, adsorption rates and isomerization efficacy over HSZM-5 surfaces.

Mixed Xylenes (CAS 1330-20-7) represent a standard, high-volume aromatic hydrocarbon solvent comprising a mixture of ortho-, meta-, and para-xylene isomers, typically alongside ethylbenzene. Characterized by a narrow boiling range of 137–140 °C and high thermodynamic solvency for hydrophobic compounds, this mixture is a critical raw material in industrial coatings, agricultural emulsifiable concentrates, and histological tissue processing [1]. Unlike highly volatile aromatics or purely aliphatic solvents, mixed xylenes provide an intermediate volatilization profile that bridges the gap between rapid-drying thinners and heavy, slow-evaporating oils, making them a highly reproducible baseline for formulations requiring controlled film formation and high resin solubility [2].

Substituting mixed xylenes with generic alternatives frequently disrupts manufacturing workflows and formulation stability. Replacing xylenes with toluene accelerates evaporation, which can induce moisture blushing, poor rheological leveling, and premature skinning in industrial coatings [1]. Conversely, utilizing pure xylene isomers (such as pure p-xylene) for general solvent applications introduces severe low-temperature handling bottlenecks, as pure p-xylene freezes at 13.2 °C, requiring costly heat-traced piping[2]. Furthermore, attempting to substitute xylenes with safer aliphatic solvents (e.g., mineral spirits) drastically reduces the Kauri-Butanol (KB) value, leading to the precipitation or phase separation of high-molecular-weight alkyd and acrylic resins [1].

Evaporation Rate and Film Leveling Control vs. Toluene

In industrial coating formulations, the solvent evaporation rate dictates the final film quality. Mixed xylenes exhibit a relative evaporation rate (RER) of approximately 0.6 (relative to n-butyl acetate = 1.0), whereas toluene evaporates much more rapidly with an RER of 2.0 . This slower volatilization profile allows polymer chains sufficient time to relax and level before the film sets, preventing surface defects such as orange peel and moisture entrapment (blushing) under high-humidity conditions[1].

Evidence DimensionRelative Evaporation Rate (n-Butyl Acetate = 1.0)
Target Compound DataMixed Xylenes: ~0.6
Comparator Or BaselineToluene: ~2.0
Quantified Difference70% slower evaporation rate
ConditionsStandard ambient conditions (25 °C, 1 atm)

Procuring xylenes instead of toluene ensures proper leveling and defect-free curing in high-performance industrial paints and varnishes.

Low-Temperature Processability vs. Pure p-Xylene

For bulk industrial solvent procurement, low-temperature pumpability is a critical logistical metric. Pure p-xylene has a freezing point of +13.2 °C, meaning it will crystallize in unheated storage tanks or transfer lines during typical ambient temperature drops[1]. Mixed xylenes (CAS 1330-20-7), due to the eutectic depression caused by the mixture of isomers and ethylbenzene, exhibit a freezing point typically below -30 °C [2]. This eliminates the capital and energy costs associated with heat-tracing infrastructure.

Evidence DimensionFreezing Point
Target Compound DataMixed Xylenes: approx. -30 °C to -47 °C (composition dependent)
Comparator Or BaselinePure p-Xylene: +13.2 °C
Quantified Difference>43 °C reduction in freezing point
ConditionsBulk storage and pipeline transfer under atmospheric pressure

Procuring mixed xylenes rather than pure isomers prevents pipeline blockages and eliminates the need for expensive heated storage infrastructure in cold climates.

Resin Solvency Power vs. Aliphatic Alternatives

The ability of a solvent to dissolve heavy hydrocarbon resins without phase separation is quantified by the Kauri-Butanol (KB) value. Mixed xylenes yield a KB value of approximately 98, indicating extremely high solvency power suitable for dissolving rigid alkyd, acrylic, and epoxy resins [1]. In contrast, standard aliphatic solvents like mineral spirits or hexane have KB values ranging from 30 to 40, which are insufficient to maintain these complex polymers in stable solution, leading to precipitation [2].

Evidence DimensionKauri-Butanol (KB) Value (ASTM D1133)
Target Compound DataMixed Xylenes: ~98
Comparator Or BaselineMineral Spirits: ~35
Quantified Difference2.8x higher solvency power
ConditionsStandard ASTM D1133 titration assay

High KB values ensure that mixed xylenes can formulate high-solids resin solutions without the risk of polymer precipitation or phase separation.

Histological Clearing Efficacy vs. D-Limonene

In histological tissue processing, the clearing agent must rapidly displace ethanol and subsequently volatilize fully to allow molten paraffin infiltration. Xylenes accomplish complete clearing in standard 15–30 minute protocols and leave no residue [1]. Less toxic substitutes like D-limonene (citrus oils) clear tissue significantly slower and often leave an oily residue that impedes paraffin penetration, leading to microtomy artifacts (e.g., crumbling sections) during sectioning [2].

Evidence DimensionClearing efficiency and residue formation
Target Compound DataXylenes: Complete clearing in 15-30 mins, zero residue
Comparator Or BaselineD-Limonene: Requires extended protocols, leaves lipid-like residue
Quantified DifferenceElimination of oily residue and faster processing times
ConditionsStandard automated tissue processor protocols prior to embedding

For high-throughput pathology labs, procuring xylenes ensures rapid turnaround times and prevents sectioning failures caused by incomplete paraffin infiltration.

High-Solids Industrial Coatings and Alkyd Resins

Mixed xylenes are the solvent of choice for formulating heavy-duty industrial paints, varnishes, and marine coatings. Because they possess a high Kauri-Butanol value (~98) and an intermediate evaporation rate (~0.6), they successfully dissolve high-molecular-weight alkyd and epoxy resins while allowing the applied film to level smoothly without moisture blushing or premature skinning [1].

Agricultural Emulsifiable Concentrates (ECs)

In agrochemical manufacturing, active ingredients must be dissolved in a stable, pumpable solvent matrix before emulsifiers are added. Mixed xylenes provide the necessary solvency for complex hydrophobic pesticides and herbicides, while their low freezing point (<-30 °C) ensures the final emulsifiable concentrate remains stable and fluid during winter storage and field application [2].

High-Throughput Histological Tissue Processing

In clinical pathology and anatomical research, mixed xylenes serve as the critical clearing agent bridging dehydration (ethanol) and embedding (paraffin). Their ability to rapidly extract lipids and completely volatilize without leaving oily residues ensures that tissue blocks infiltrate perfectly with paraffin, preventing crumbling and artifacts during microtome sectioning [3].

Dates

Last modified: 11-23-2023

Quantifying biodegradation rate constants of o-xylene by combining compound-specific isotope analysis and groundwater dating

Andreas Würth, Kathrin Menberg, Peter Martus, Jürgen Sültenfuß, Philipp Blum
PMID: 33465657   DOI: 10.1016/j.jconhyd.2020.103757

Abstract

The objective of this study is to estimate hydraulic conductivities and biodegradation rate constants in a coal-tar contaminated aquifer by compound-specific isotope analysis (CSIA) and tracer-based (
H-
He) groundwater dating (TGD). In two observation wells downgradient from the contaminant source in situ biodegradation of o-xylene, toluene and naphthalene under sulfate-reducing redox conditions could be demonstrated using CSIA. Median biodegradation rate constants for o-xylene ranging between 0.08 and 0.22 a
were estimated. By using tracer-based groundwater dating in these two wells, hydraulic conductivities could be also estimated, which are in a similar range as k-values derived from sieve analysis, a pumping test and a calibrated groundwater flow model. These results clearly demonstrate the applicability of tracer-based groundwater dating for the determination of in situ hydraulic conductivities in aquifers without pumping contaminated groundwater. Finally, a sensitivity analysis is performed using a Monte Carlo simulation. These results indicate high sensitivities of the assumed effective porosity for the estimation of the hydraulic conductivity and the selected isotope enrichment factor for the biodegradation rate constant, respectively. Conversely, the outcome also evidently demonstrates the main limitations of the novel combined isotope approach for a successful implementation of monitored natural attenuation (MNA) at such field sites.


A polythiophene/UiO-66 composite coating for extraction of volatile organic compounds migrated from ion-exchange resins prior to their determination by gas chromatography

Jiayang Zhang, Birong Zhang, Xueping Dang, Zhiyong Song, Yuling Hu, Huaixia Chen
PMID: 33128970   DOI: 10.1016/j.chroma.2020.461627

Abstract

A Poly (3,4-ethylenedioxothiophene) (PEDOT)/UiO-66 composite was electrodeposited on an etched stainless-steel wire as head-space solid-phase microextraction (HS-SPME) coating. A robust, well controlled thickness, and uniform coating of metal organic framework composites can be realized by the electrodeposited strategy. The incorporated UiO-66 not only enhanced the uniformity and stability of the composite coating, but also effectively decreased the stacking phenomenon of PEDOT and improved its extraction efficiency, which was over 100 times higher than that of the PEDOT coating without UiO-66. The composite coating was used to enrich seven types of volatile organic compounds (VOCs) in ion-exchange resins, including methyl cyclohexane, benzene, toluene, ortho-xylene, styrene, para-xylene and divinyl-benzene. The results of adsorption isotherm analysis showed that π stacking effect played dominant role between the composite coating and VOCs in the extraction process. The composite coating was characterized by scanning electron microscopy, X-ray diffraction, Fourier transform infrared and thermogravimetric analysis, respectively. A determination method for seven kinds of VOCs was established by HS-SPME coupled with gas chromatography-flame ionization detection (GC-FID). Under the optimal experimental conditions, the detection linear range (LRs) was 0.09-100 ng mL
, and the detection limit (LODs) was 0.03-0.06 ng mL
(S/N = 3). The method was applied for the migration detection of VOCs in four types of ion-exchange resin, which showed satisfactory recovery (84.5-117.2%).


Comparison and application of biofilter and suspended bioreactor in removing gaseous o-xylene

Lin Li, Fengguang Chai, Cunzhen Liang, Ying Wang, Xiao Zhang, Kaixiong Yang, Benyi Xiao
PMID: 32846642   DOI: 10.1016/j.envres.2020.109853

Abstract

Two bioreactors, suspended-growth bioreactors (SPB) and biofilter (BF), were compared for the performances in removing gaseous o-xylene. Their efficiencies were investigated by varying the o-xylene loadings, gas flow rates, and gas-water ratios. High-throughput techniques were applied for the microbial populations assay. The conversion rate of carbon in o-xylene was calculated, and the relationship between biomass and removal efficiencies was also analyzed. Results indicated that both the SPB and BF could effectively treat gases containing o-xylene. The average removal efficiencies were 91.8% and 93.5%, respectively. The elimination capacity of the BF was much higher than that of the SPB when the intake load was below 150 g m
h
. When the o-xylene loadings were over 150 g m
h
, both the SPB and BF achieved similar o-xylene removal rates. The maximum elimination capacities were 28.36 g m
h
for the SPB and 30.67 g m
h
for BF. The SPB was more sensitive to the changes in the gas flow rate. Results of microbial assay indicated that bacteria e.g. Mycobacterium sp. and Rhodanobacter sp. might play important roles in removing o-xylene in the SPB, while the bacteria Pseudomonas sp., Sphingomonas sp., and Defluviicoccus sp., and the fungi Aspergillus sp. and Scedosporium sp., were the o-xylene degraders in the BF. The successful application of the integrated bioreactor in treating gases containing o-xylene exhausted from the electroplating plant indicated that the integration of SPB and BF could be an effective method for removing VOCs with Henry coefficient in the range of 0.01-1.


Effect of surfactants at natural and acidic pH on microbial activity and biodegradation of mixture of benzene and o-xylene

Shooka Khoramfar, Kim D Jones, Jalil Ghobadi, Parisa Taheri
PMID: 32682129   DOI: 10.1016/j.chemosphere.2020.127471

Abstract

The aim of this work was to explore the effect of lowering pH and application of surfactants (Brij 35, Tween 20 and Saponin) in increasing bioavailability and biodegradability of benzene and o-xylene (BX) as two hydrophobic VOCs in a liquid mixture. All experiments were conducted at neutral and acidic pH to evaluate the effect of population change from bacteria to fungi on the BX biodegradation. The experiments demonstrated that acclimating wastewater inoculum at pH 4 increased the fungal to bacterial ratio. An increase of 11% for benzene and 22% for o-xylene was observed at pH 4 unamended-culture as compared to pH 7. Brij 35 was chosen as the optimum surfactant which was favorable for enhancing the bioavailability of BX at pH 4. Fitting the experimental data to pseudo first-order biodegradation kinetics model showed the BX were biodegraded faster in the presence of optimum surfactant at pH 7 than pH 4.


Performance of platinum doping on spent alkaline battery-based catalyst for complete oxidation of o-xylene

Young-Kwon Park, Sang-Chul Jung, Ho-Young Jung, Shin Ying Foong, Su Shiung Lam, Sang Chai Kim
PMID: 32533488   DOI: 10.1007/s11356-020-09575-6

Abstract

Oxidation of o-xylene was performed using alkaline battery-based catalyst doped with platinum to investigate the properties and activities. O-xylene was selected as the model of volatile organic compound (VOC) in this work. Physicochemical properties of the selected catalysts were characterized by FE/TEM (field emission transmission electron microscopy), BET (Brunauer-Emmett-Teller) analysis, XRD (X-ray powder diffraction), SEM/EDX (scanning electron microscopy/energy dispersive X-ray spectroscopy), and H
-TPR (hydrogen temperature programmed reduction). Major elements of the spent alkaline battery-based catalyst treated with sulfuric acid solution [SAB (400) catalyst] were manganese, zinc, iron, oxygen, carbon, chlorine, aluminum, sodium, silicon, and potassium. Increasing the doping amount of platinum on SAB (400) catalyst from 0.1 to 1 wt% increased particle size of platinum and lowered the temperature of TPR (TTP) for SAB (400) catalyst. Better redox properties were achieved with an increase in the o-xylene conversion according to the doping amount of platinum. When GHSV (gas hourly space velocity) was 40,000 h
, o-xylene was oxidized completely over SAB (400) catalyst and 1.0 wt% Pt/SAB(400) catalyst at temperatures of 400 °C and 280 °C, respectively.


Record-Setting Selectivity for

Marike du Plessis, Varvara I Nikolayenko, Leonard J Barbour
PMID: 32096997   DOI: 10.1021/jacs.9b11314

Abstract

In its crystalline state, a dinuclear Cu-based metallocycle discriminates between the three isomers of xylene with liquid-phase selectivity in the order
-xylene ≫
-xylene ≫
-xylene. This selectivity holds over a wide concentration range, with
-xylene concentrations as low as 5%. Single-crystal X-ray diffraction and gas chromatography further indicate that the metallocyclic host extracts trace amounts of
-xylene from commercially pure
-xylene (≥99%); using NMR spectroscopy, we show that the metallocycle exhibits exclusive selectivity for
-xylene. Crystallographic studies show that the selectivity is based on the size and shape of the guest in combination with the flexibility of the host.


A carbon nanotube sponge as an adsorbent for vapor preconcentration of aromatic volatile organic compounds

Juyeon Bang, Dong-Wook You, Yeonhee Jang, Jun-Sik Oh, Kwang-Woo Jung
PMID: 31320133   DOI: 10.1016/j.chroma.2019.460363

Abstract

A carbon nanotube (CNT) sponge was synthesized and examined as an adsorptive material for a thermally desorbed preconcentrator for volatile organic compounds (VOCs). The porous sponge-like material, retaining the intrinsic properties of individual multiwalled (MW) CNTs, was fabricated using spray pyrolysis chemical vapor deposition (CVD). The square pillar form of the CNT sponge was enclosed in a 1/4″ glass tube with fittings for flow-through sampling. Flow of a direct current through the CNT sponge allowed rapid thermal heating to a surface temperature of 264.7 ℃ at a rate of 481.5 ℃/s and a narrow desorption bandwidth of 0.74 s. The preconcentration concept was validated using gas chromatographic analysis of an aromatic VOC mixture, including benzene, toluene, ethylbenzene, and o-xylene (BTEX) vapors at concentrations of 100 parts per billion (ppb). With an adsorption volume of only 100 mL, the enrichment factor of each analyte was 300 (B), 240 (T), 210 (E), and 200 (X), enabling sensitive measurements with limits of detection at the parts per trillion level. Sequential desorption experiments confirmed that a single desorption process evaporates all the analytes inside the preconcentrator with >96% efficiency. There was no humidity effect and no sign of performance degradation after continuous operation for 45 repeated cycles. These results demonstrate that CNT sponges are a suitable material for the enrichment and sensitive determination of VOCs at trace levels. Thus, CNT sponge preconcentrators are advantageous in a variety of applications that permit fast and accurate real-time measurements, including ambient air and workplace air monitoring.


Influence of residual solvents on the physical properties of transdermal drug delivery systems

Sonal Mazumder, Diaa Shakleya, Sara Mattson, Muhammad Ashraf, Patrick Faustino, Naresh Pavurala
PMID: 32755689   DOI: 10.1016/j.ijpharm.2020.119713

Abstract

The purpose of this investigation was to systematically assess the effect of residual solvents on the physical properties of a silicone adhesive-based transdermal system (TDS) containing n-heptane and o-xylene as residual solvents. The processing temperature was varied in this study to obtain various contents of residual solvents in the TDS. The adhesion performance was determined by evaluating the tack, shear, and peel of these TDS at week 0 and week 2. The adhesion measurements showed significant changes in tack values with a decrease in the contents of residual solvents, but the changes in peel and shear were insignificant. The rheological characteristics such as linear viscoelastic region, loss modulus and storage modulus were also measured. The outcome of the rheological measurements was found to be more sensitive to the changes in the contents of residual solvents in comparison to adhesion measurements. These results show that the residual solvent content may affect TDS performance and should be controlled from a product quality and performance perspective.


Enhancement of gaseous o-xylene degradation in a microbial fuel cell by adding Shewanella oneidensis MR-1

Juping You, Yingying Deng, Han Chen, Jiexu Ye, Shihan Zhang, Jingkai Zhao
PMID: 32224361   DOI: 10.1016/j.chemosphere.2020.126571

Abstract

An exoelectrogens, Shewanella oneidensis MR-1 (S. oneidensis MR-1), was supplied to a microbial fuel cell (MFC) to enhance the degradation of a recalcitrant organic compound, o-xylene. The experimental results revealed that, with the addition of the S. oneidensis MR-1, the o-xylene removal efficiency increased by 35-76% compared with the original MFC. The presence of the S. oneidensis MR-1 not only improved the activity of the biofilm in the bioanode but also developed the connections between the bacteria by nanowires. Therefore, the maximum power density increased from 52.1 to 92.5 mW/m
after the addition of the S. oneidensis MR-1. The microbial community analysis showed that adding the S. oneidensis MR-1 increased the biodiversity in bioanode. The dominant exoelectrogens shifted from Zoogloea sp., Delftia sp., Achromobacter sp., Acinetobacter sp., Chryseobacterium sp., and Stenotrophomonas sp. to Zoogloea sp., Delftia sp., Shewanella sp., Achromobacter sp., Hydrogenophaga sp., Sedimentibacter sp. and Chryseobacterium sp.. Furthermore, the cyclic voltammetry analysis showed that the outer membrane bound protein complex of OmcA-MtrCAB was involved as direct electron transfer pathway in the S. oneidensis MR-1 containing bioanode. We believed that this work is promising to provide optional strategy for efficient VOCs degradation by adjusting the microbial community in the bioanode.


Distribution Characteristics of Volatile Organic Compounds and Contribution to Ozone Formation in a Coking Wastewater Treatment Plant

Yuxiu Zhang, Tingting Zang, Bo Yan, Chaohai Wei
PMID: 31952237   DOI: 10.3390/ijerph17020553

Abstract

Ozone pollution, which can be caused by photochemical reactions, has become a serious problem. The ozone formation potential (OFP) is used to describe the photochemical reactivity. Volatile organic compounds (VOCs) are main precursors of ozone formation, and wastewater treatment plants (WWTPs) are important sources of VOCs. Therefore, it is necessary to study the concentration level and OFP of VOCs from WWTPs. In this work, a coking WWTP with anaerobic-oxic-oxic (A/O/O) processes in Shaoguan city, Guangdong province, China, was selected to investigate the characteristics of VOCs at wastewater treatment areas and office areas. The OFP of VOCs was estimated by the maximum incremental reactivity (MIR) coefficient method. Results showed that 17 VOCs were detected, and the total concentration of VOCs was the highest at the raw water tank (857.86 μg m
). The benzene series accounted for 69.0%-86.9% and was the main component of VOCs in the WWTP. Based on OFP data, the top six VOCs contributing most to the OFP were m-xylene, toluene, p-xylene, o-xylene, styrene, and benzene. This study provides field data and information on the environmental risk of VOCs for coking companies and environmental departments. We found that the priority control sources of VOCs were wastewater treatment units because of their larger OFP contributions.


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